molecular formula C6H4BrF3N2S B13651419 3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine

3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine

Cat. No.: B13651419
M. Wt: 273.08 g/mol
InChI Key: CQDQBTZSKFTHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H3BrF3N2S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine and trifluoromethylthio substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-aminopyridine as the starting material.

    Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agents (e.g., trifluoromethylthiolating reagents like CF3SCl) under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 3-Amino-2-bromo-6-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-5-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of both bromine and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding, which are not present in similar compounds.

Properties

Molecular Formula

C6H4BrF3N2S

Molecular Weight

273.08 g/mol

IUPAC Name

3-bromo-5-(trifluoromethylsulfanyl)pyridin-2-amine

InChI

InChI=1S/C6H4BrF3N2S/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12)

InChI Key

CQDQBTZSKFTHNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)N)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.